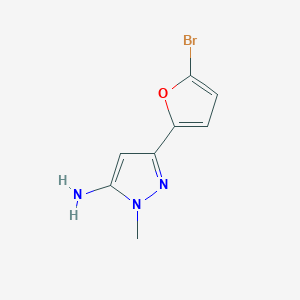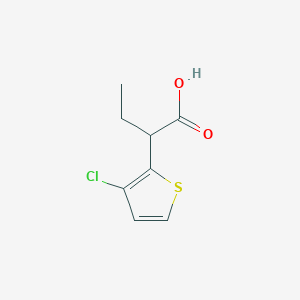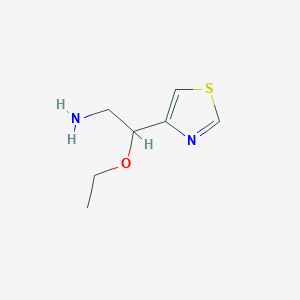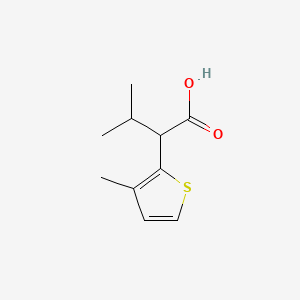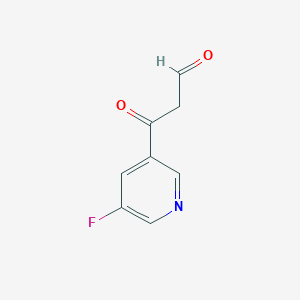
3-(5-Fluoropyridin-3-yl)-3-oxopropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Fluoropyridin-3-yl)-3-oxopropanal is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include reduced basicity and reactivity compared to their chlorinated and brominated counterparts . The presence of a fluorine atom in the aromatic ring significantly influences the compound’s physical, chemical, and biological properties .
Méthodes De Préparation
The synthesis of 3-(5-Fluoropyridin-3-yl)-3-oxopropanal involves several steps. . This reaction involves the conversion of a pyridine derivative to a fluoropyridine using a diazonium salt intermediate. Industrial production methods often utilize efficient fluorinating reagents and reliable fluorination technology to achieve high yields .
Analyse Des Réactions Chimiques
3-(5-Fluoropyridin-3-yl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using reagents such as organometallic compounds. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(5-Fluoropyridin-3-yl)-3-oxopropanal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Mécanisme D'action
The mechanism of action of 3-(5-Fluoropyridin-3-yl)-3-oxopropanal involves its interaction with molecular targets and pathways influenced by the presence of the fluorine atom. The electron-withdrawing nature of the fluorine atom affects the compound’s reactivity and interactions with other molecules . This can lead to specific binding modes and biological activities, making it a valuable compound in various research fields.
Comparaison Avec Des Composés Similaires
3-(5-Fluoropyridin-3-yl)-3-oxopropanal can be compared with other fluorinated pyridines, such as:
- 3-Fluoropyridine
- 5-Fluoropyridine-3-boronic acid
- 3-Amino-5-fluoropyridine These compounds share similar structural features but differ in their specific functional groups and reactivity . The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxopropanal group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H6FNO2 |
|---|---|
Poids moléculaire |
167.14 g/mol |
Nom IUPAC |
3-(5-fluoropyridin-3-yl)-3-oxopropanal |
InChI |
InChI=1S/C8H6FNO2/c9-7-3-6(4-10-5-7)8(12)1-2-11/h2-5H,1H2 |
Clé InChI |
CVFVIFYXKUVMEF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1F)C(=O)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(1-Hydroxypropan-2-yl)amino]methyl}-4-methylphenol](/img/structure/B15273835.png)
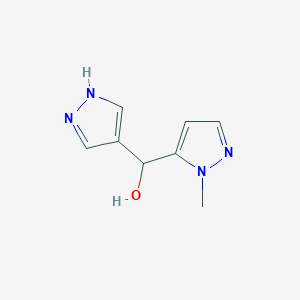
![1-[(4-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15273861.png)
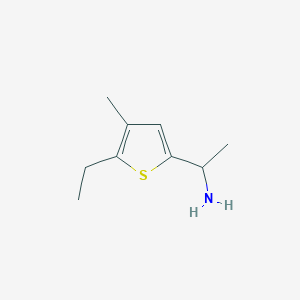
![5-Chloro-N-[2-(methylamino)ethyl]pyrazin-2-amine](/img/structure/B15273869.png)
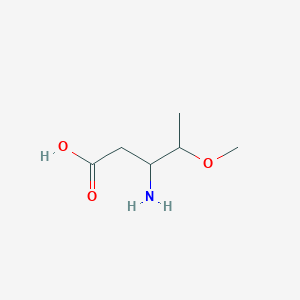
![4-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]butane-1-sulfonyl chloride](/img/structure/B15273887.png)
![N-[2-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B15273894.png)
![Spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B15273901.png)
